molecular formula C20H32O4 B032462 12(S)-Hpete CAS No. 71774-10-2

12(S)-Hpete

Cat. No. B032462
CAS RN: 71774-10-2
M. Wt: 336.5 g/mol
InChI Key: ZIOZYRSDNLNNNJ-VXBMJZGYSA-N
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Description

Synthesis Analysis

12(S)-Hpete is synthesized through the action of 12-lipoxygenase on arachidonic acid, leading to the formation of 12-hydroperoxyeicosatetraenoic acid. This reaction is a part of the lipoxygenase pathway, which is crucial in the metabolism of polyunsaturated fatty acids, producing a variety of biologically active metabolites (Bleich, Chen, Gu, & Nadler, 1998).

Scientific Research Applications

  • Neurophysiology : 12(S)-HPETE has been shown to play a role in the opening of the S-K+ channel in Aplysia mechanosensory neurons, suggesting a role in neuronal signaling and response mechanisms (Belardetti et al., 1989). Additionally, it increases the response to FMRFamide in cultured sensory neurons, highlighting its potential as a neurophysiologic modulator (Abe et al., 1995).

  • Platelet Function and Aggregation : Research has indicated that 12-HPETE stimulates its own production in human platelets and can regulate platelet aggregation and arachidonic acid metabolism (Siegel et al., 1979). It also activates platelet p38 MAPK, which may have implications for oxidative stress in conditions like diabetes (Coulon et al., 2003).

  • Vascular Physiology : The compound has been shown to be involved in the regulation of vascular tension, particularly through its effects on endothelial cells, suggesting a role in blood pressure regulation and cardiovascular health (Nishiyama et al., 1998).

  • Inflammatory Response : 12-HPETE may play a role in inflammatory responses, as it is a strong inhibitor of the cyclooxygenase pathway, which is involved in the production of inflammatory mediators like thromboxanes (Hashimoto et al., 1985).

  • Neuronal Signal Transduction : A metabolite of 12-HPETE, 12-KETE, has been found to participate in the transduction of histamine responses in Aplysia neurons, indicating a role in the modulation of neurotransmitter systems (Piomelli et al., 1988).

properties

IUPAC Name

(5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOZYRSDNLNNNJ-LQWMCKPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 12(S)-HPETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12(S)-Hpete

CAS RN

71774-10-2
Record name 12(S)-HPETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71774-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hpete, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-HPETE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54G1W9LPV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 12(S)-HPETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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